molecular formula C24H20FNO5 B2900894 (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate CAS No. 1321985-81-2

(E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate

Cat. No.: B2900894
CAS No.: 1321985-81-2
M. Wt: 421.424
InChI Key: QVGDQWVCNBTEBH-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate is an organic compound that belongs to the class of imines and esters This compound is characterized by the presence of an ethoxycarbonyl group, a methoxy group, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate typically involves a multi-step process:

  • Formation of the Iminomethyl Intermediate

      Starting Materials: 4-(ethoxycarbonyl)benzaldehyde and 2-methoxyaniline.

      Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions to form the imine intermediate.

  • Esterification

      Starting Materials: The imine intermediate and 4-fluorobenzoic acid.

      Reaction Conditions: The esterification is typically performed using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
  • Reduction

    • Reduction of the imine group can yield the corresponding amine derivative.
  • Substitution

    • The fluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorobenzoates.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Due to its structural features, it can be used in the design of biological probes for imaging and diagnostic purposes.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.

Mechanism of Action

The mechanism by which (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate exerts its effects depends on its application:

    Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.

    Biological Activity: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(((4-(methoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate
  • (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-hydroxyphenyl 4-fluorobenzoate

Uniqueness

  • Structural Features : The presence of both an ethoxycarbonyl group and a fluorobenzoate moiety distinguishes it from other similar compounds.
  • Reactivity : Its unique combination of functional groups allows for a diverse range of chemical reactions and applications.

This detailed overview provides a comprehensive understanding of (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 4-[[4-(4-fluorobenzoyl)oxy-3-methoxyphenyl]methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c1-3-30-23(27)17-7-11-20(12-8-17)26-15-16-4-13-21(22(14-16)29-2)31-24(28)18-5-9-19(25)10-6-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGDQWVCNBTEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.